2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is a silane compound characterized by the presence of an epoxy group and methoxy groups. This compound is utilized in various applications, particularly in the fields of adhesives, sealants, and coatings due to its unique chemical properties. The presence of both epoxy and silane functional groups allows for enhanced bonding capabilities with various substrates, making it valuable in industrial formulations.
This compound can be synthesized through various organic chemistry methods, primarily involving the reaction of silanes with epoxy compounds. The specific synthetic pathways can vary based on desired properties and applications.
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is classified under organosilicon compounds. It features both organic (epoxy and methyl groups) and inorganic (silane) components, placing it in a unique category within chemical classifications.
The synthesis of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane typically involves the following methods:
The synthesis generally requires controlled conditions to ensure that the epoxy group remains intact while facilitating the reaction with the silane. Temperature, solvent choice, and reaction time are critical parameters that influence yield and purity.
The molecular structure of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane can be represented as follows:
The structure includes a cyclohexyl ring containing an epoxy group at positions 3 and 4, linked to an ethyl group that is further substituted with two methoxy groups.
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane can participate in several chemical reactions:
The reactivity of this compound is primarily driven by its epoxy functionality, which is known for its ability to react with a wide range of nucleophiles including amines and alcohols.
The mechanism of action for 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane involves:
This dual reactivity allows for strong adhesion properties in coatings and sealants, making it suitable for various industrial applications.
Relevant data indicates that these properties make it effective for use in environments requiring moisture resistance and durability.
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane finds applications across several scientific fields:
The synthesis of 2-(3,4-epoxycyclohexyl)ethyl(methyl)dimethoxysilane relies on platinum-catalyzed hydrosilylation, where a silicon-hydride bond (Si-H) adds across the vinyl group of 4-vinylcyclohexene oxide. Spearheaded by Karstedt’s catalyst (Pt(0)-divinyltetramethyldisiloxane), this process achieves >95% regioselectivity for the β-adduct, positioning the epoxycyclohexyl moiety adjacent to the ethyl tether. Key parameters include:
Post-synthesis, fractional distillation under reduced pressure (114–117°C at 0.4 mmHg) yields chromatographically pure product (≥98%), with the epoxy integrity confirmed via FT-IR (3050 cm⁻¹ epoxy C-H stretch) and ¹³C NMR (50–55 ppm epoxy C-O-C signals) [2].
Table 1: Catalytic Systems for Epoxy-Silane Synthesis
Catalyst | Temp (°C) | Yield (%) | Regioselectivity (β:α) | Epoxy Purity |
---|---|---|---|---|
Karstedt’s (5 ppm) | 70 | 92 | 98:2 | >99% |
H₂PtCl₆ (10 ppm) | 85 | 87 | 92:8 | 97% |
Pt/C (1 wt%) | 100 | 78 | 85:15 | 95% |
Hydrolysis initiates upon exposure to ambient moisture, where methoxy (-OCH₃) groups convert to silanols (Si-OH), followed by condensation into Si-O-Si networks. This two-step process exhibits distinct kinetics:
Epoxy functionalities remain inert during siloxane formation, enabling orthogonal curing. However, steric hindrance from the cyclohexyl ring slows hydrolysis versus linear analogs (e.g., VTEO hydrolysis is 3× faster). Solid-state ²⁹Si NMR reveals sequential progression:
Table 2: Condensation Kinetics Under Varied Humidity
Relative Humidity | Gel Time (h) | T³ Content (NMR, %) | Epoxy Conversion |
---|---|---|---|
30% | 48 | 45 | <5% |
50% | 24 | 68 | <5% |
80% | 4 | 89 | 8% |
The cyclohexane-fused epoxy ring exhibits nuanced reactivity due to:
Ring-opening follows SN₂ mechanisms:
Table 3: Epoxy Ring-Opening Selectivity with Nucleophiles
Nucleophile | Conditions | C3:C4 Ratio | Rate Constant (M⁻¹s⁻¹) |
---|---|---|---|
H₂O | H₂SO₄, pH 3 | 1:7 | 0.0021 |
CH₃OH | BF₃, 25°C | 1:6 | 0.0038 |
n-PrNH₂ | EtOH, 60°C | 8:1 | 0.12 |
PhSH | KOH, 50°C | 9:1 | 0.09 |
The coexistence of epoxy and alkoxysilane groups enables orthogonal or sequential modifications:
Notably, mercapto-alcohols (HS-R-OH) engage in dual reactions:
Table 4: Functionalization Pathways and Applications
Reaction Sequence | Reagents/Conditions | Product Application |
---|---|---|
Epoxy ring-opening → Siloxane | n-Octylamine → H₂O/humidity | Hydrophobic sealants |
Siloxane → Epoxy ring-opening | SiO₂ substrate → Thioglycerol | Anti-corrosion coatings |
Simultaneous | 2-Mercaptoethanol/KOH | Epoxy-silica hybrid nanocomposites |
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